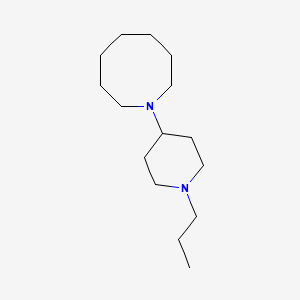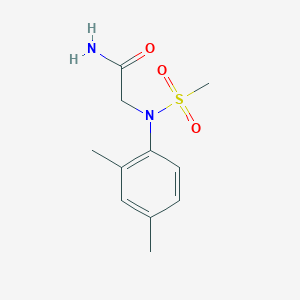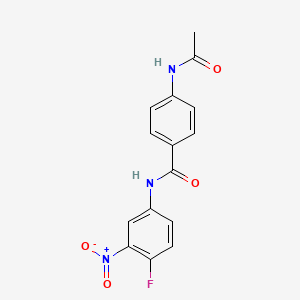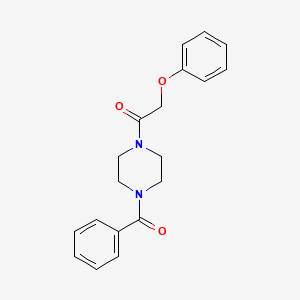
1-(1-propyl-4-piperidinyl)azocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-propyl-4-piperidinyl)azocane, also known as A-366, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. A-366 is a potent and selective agonist of the mu opioid receptor, which is a target for pain management and addiction treatment.
Mechanism of Action
1-(1-propyl-4-piperidinyl)azocane binds to the mu opioid receptor, which is a G protein-coupled receptor that is involved in pain perception, reward, and addiction. Binding of 1-(1-propyl-4-piperidinyl)azocane to the receptor leads to the activation of downstream signaling pathways, which can result in pain relief and reduced cravings for addictive substances.
Biochemical and Physiological Effects:
1-(1-propyl-4-piperidinyl)azocane has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce the rewarding effects of opioids and other addictive substances, suggesting that it could be used as a potential treatment for addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-propyl-4-piperidinyl)azocane in lab experiments is its potency and selectivity for the mu opioid receptor. This makes it a valuable tool for studying the receptor's function and potential therapeutic applications. However, one limitation is that 1-(1-propyl-4-piperidinyl)azocane has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Future Directions
There are several future directions for research involving 1-(1-propyl-4-piperidinyl)azocane. One area of interest is the development of new pain medications that target the mu opioid receptor but with reduced side effects and abuse potential. Another area of interest is the potential use of 1-(1-propyl-4-piperidinyl)azocane as a treatment for addiction, either alone or in combination with other medications. Additionally, further studies are needed to determine the safety and efficacy of 1-(1-propyl-4-piperidinyl)azocane in humans.
Synthesis Methods
1-(1-propyl-4-piperidinyl)azocane can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a piperidine ring, followed by the addition of a propyl group and an azocane ring. The final product is obtained through purification and isolation steps.
Scientific Research Applications
1-(1-propyl-4-piperidinyl)azocane has been used in several scientific studies to investigate the mu opioid receptor and its role in pain management and addiction. It has been shown to be a potent and selective agonist of the mu opioid receptor, which makes it a valuable research tool for studying the receptor's function and potential therapeutic applications.
properties
IUPAC Name |
1-(1-propylpiperidin-4-yl)azocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-2-10-16-13-8-15(9-14-16)17-11-6-4-3-5-7-12-17/h15H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBYVRAEKUJFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide](/img/structure/B5758858.png)


![3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B5758882.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5758893.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
![2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5758901.png)


![N'-(4-fluorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5758950.png)

![3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5758959.png)